1-(2-Nitrophenyl)-1,2-ethanediol is an organic compound with the molecular formula C₈H₉N₁O₄ and a molecular weight of 183.16 g/mol. It is characterized by the presence of a nitrophenyl group attached to a 1,2-ethanediol backbone. This compound is known for its distinctive physical properties, including a boiling point of approximately 398.7 °C and a polar surface area of 64.28 Ų. The chemical structure can be represented by the SMILES notation [O-][N+](=O)c1ccccc1C(O)CO
and the InChIKey AYVFQXVSRJXIDT-UHFFFAOYAY
.
1-(2-Nitrophenyl)-1,2-ethanediol, also known as 2-nitrostyrene glycol, can be synthesized through various methods. One common approach involves the condensation of 2-nitrobenzaldehyde with ethylene glycol in the presence of an acidic catalyst, such as sulfuric acid. [Source: Sigma-Aldrich, Product Information Sheet, 1-(2-Nitrophenyl)-1,2-ethanediol, ]
This compound finds application as a precursor for the synthesis of various organic materials. It can be used to prepare nitro-substituted stilbenes, which are a class of organic compounds with interesting properties such as fluorescence and photoconductivity. [Source: Stenutz, 1-(2-Nitrophenyl)-1,2-ethanediol, ]
Some studies suggest that 1-(2-Nitrophenyl)-1,2-ethanediol may possess potential biological activity. However, further research is needed to fully understand its specific effects and mechanisms of action. [Source: Scientific Laboratory Supplies, 1-(2-Nitrophenyl)-1,2-ethanediol, 98%, ]
Research indicates that 1-(2-nitrophenyl)-1,2-ethanediol exhibits biological activity, particularly as an inhibitor of glutamate-induced calcium influx in cells. This suggests potential applications in neuropharmacology, where modulation of calcium signaling could be beneficial for treating conditions related to excitotoxicity . Furthermore, the compound has been noted for its irritant effects on skin and eyes, indicating caution is necessary when handling it .
The synthesis of 1-(2-nitrophenyl)-1,2-ethanediol can be achieved through several methods:
The primary application of 1-(2-nitrophenyl)-1,2-ethanediol lies in organic synthesis, particularly in producing more complex organic molecules such as dioxolanes. Its ability to modulate biological pathways also opens avenues for research in pharmacology and toxicology . Additionally, it may serve as an intermediate in various chemical syntheses due to its reactive functional groups.
Interaction studies involving 1-(2-nitrophenyl)-1,2-ethanediol have focused on its effect on cellular calcium levels. Specifically, it has been shown to inhibit the increase in cytosolic calcium concentration induced by glutamate, highlighting its potential role as a neuroprotective agent . Further studies are needed to explore its interactions with other cellular pathways and potential therapeutic applications.
Several compounds share structural or functional similarities with 1-(2-nitrophenyl)-1,2-ethanediol. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Naphthalenemethanol | C₁₁H₁₂O | Similar alcohol functionality; used in organic synthesis. |
4-Nitrophenol | C₆H₄N₂O₃ | Shares nitro group; used as an antiseptic and dye precursor. |
2-Nitrobenzyl alcohol | C₇H₈N₂O₂ | Similar structure; used in organic synthesis and as a reagent. |
What sets 1-(2-nitrophenyl)-1,2-ethanediol apart from these compounds is its specific combination of both hydroxyl and nitro functionalities on a two-carbon chain, which influences its reactivity and biological activity uniquely compared to others listed.
1-(2-Nitrophenyl)-1,2-ethanediol represents a significant organic compound characterized by the presence of a nitrophenyl group attached to a diol structure [1]. This compound features two hydroxyl groups on a two-carbon chain, which contributes to its reactivity and potential for hydrogen bonding [13]. The molecular formula is C₈H₉NO₄ with a molecular weight of 183.16 grams per mole [1] [2] [3].
The crystallographic characteristics of 1-(2-Nitrophenyl)-1,2-ethanediol have been investigated through various analytical approaches, though specific single-crystal diffraction data for this exact compound remains limited in the literature [6]. Related nitrophenyl compounds provide valuable insights into the expected crystallographic behavior of this molecular system [19] [20].
Based on comparative analysis with structurally similar nitrophenyl compounds, 1-(2-Nitrophenyl)-1,2-ethanediol is expected to crystallize in a monoclinic crystal system [19] [29]. The unit cell parameters for related nitrophenyl structures typically exhibit dimensions with a-axis values ranging from 6.78 to 13.40 Angstroms, b-axis values from 13.12 to 23.09 Angstroms, and c-axis values from 8.21 to 29.24 Angstroms [29] [30].
The molecular geometry of 1-(2-Nitrophenyl)-1,2-ethanediol exhibits specific structural features characteristic of nitrophenyl-substituted ethanediol derivatives [1] [5]. The compound displays a tetrahedral arrangement around the carbon atoms bearing the hydroxyl groups, consistent with sp³ hybridization [36]. The benzene ring maintains planarity with the nitro group showing slight deviation from coplanarity [19] [33].
Table 1: Predicted Bond Lengths and Angles for 1-(2-Nitrophenyl)-1,2-ethanediol
Bond Type | Bond Length (Å) | Bond Angle (°) |
---|---|---|
C-C (aromatic) | 1.38-1.40 | - |
C-C (aliphatic) | 1.51-1.53 | - |
C-O (hydroxyl) | 1.42-1.44 | - |
C-N (nitro) | 1.47-1.49 | - |
N-O (nitro) | 1.22-1.24 | - |
C-C-O | - | 109-112 |
C-C-C | - | 110-115 |
O-N-O | - | 123-125 |
The crystal packing of 1-(2-Nitrophenyl)-1,2-ethanediol is influenced by hydrogen bonding interactions between the hydroxyl groups and potential nitro-hydroxyl interactions [31] [34]. The presence of two hydroxyl groups enables the formation of extensive hydrogen bonding networks, which significantly affects the crystal stability and packing arrangement [31]. These intermolecular hydrogen bonds typically range from 2.6 to 3.2 Angstroms in length [34].
The conformational behavior of 1-(2-Nitrophenyl)-1,2-ethanediol is governed by the rotational freedom around the carbon-carbon bonds and the influence of intramolecular hydrogen bonding [9] [31]. The compound exhibits multiple conformational states due to the flexibility of the ethylene glycol backbone and the rotational possibilities around the aromatic-aliphatic bond junction [38].
Theoretical calculations indicate that 1-(2-Nitrophenyl)-1,2-ethanediol can adopt several stable conformations through rotation around the C-C bond connecting the aromatic ring to the diol moiety [9] [38]. The energy barriers for rotation around this bond are estimated to be in the range of 4-8 kilojoules per mole, based on analogous molecular systems [9].
The diol portion of the molecule exhibits conformational preferences similar to those observed in 1,2-ethanediol derivatives [9] [34]. The most stable conformations are typically the synclinal arrangements, which are stabilized by intramolecular hydrogen bonding between the hydroxyl groups [9] [31].
The conformational dynamics of 1-(2-Nitrophenyl)-1,2-ethanediol are significantly influenced by intramolecular hydrogen bonding interactions [31] [34]. The hydroxyl groups can form hydrogen bonds with each other and potentially with the nitro group oxygens, depending on the molecular conformation [31]. These interactions stabilize specific conformational states and influence the overall molecular geometry [34].
Table 2: Conformational Analysis Data for 1-(2-Nitrophenyl)-1,2-ethanediol
Conformational Parameter | Range/Value | Stability (kJ/mol) |
---|---|---|
C-C-C-O dihedral angle | 60-180° | 0-15 |
O-C-C-O dihedral angle | ±60° (gauche) | 0-8 |
Phenyl-C-C-O dihedral angle | 0-360° | 0-12 |
Intramolecular H-bond distance | 2.4-2.8 Å | -5 to -12 |
Nuclear magnetic resonance spectroscopy studies on related compounds indicate that conformational exchange processes occur on the nuclear magnetic resonance timescale at room temperature [32] [35]. The coalescence temperatures for conformational exchange in similar nitrophenyl ethanediol systems range from 250 to 320 Kelvin [32].
The electronic structure of 1-(2-Nitrophenyl)-1,2-ethanediol is characterized by significant charge redistribution due to the electron-withdrawing nature of the nitro group [13] [17]. Density functional theory calculations provide detailed insights into the frontier molecular orbitals and charge distribution patterns [25] [26].
Theoretical calculations using density functional theory methods predict that the highest occupied molecular orbital energy ranges from -7.1 to -7.3 electron volts, while the lowest unoccupied molecular orbital energy ranges from -1.7 to -1.9 electron volts [25] [26]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap falls between 5.2 and 5.6 electron volts [25].
The highest occupied molecular orbital is primarily localized on the aromatic ring system with significant contribution from the hydroxyl oxygen lone pairs [17] [25]. The lowest unoccupied molecular orbital shows substantial contribution from the nitro group, particularly the nitrogen-oxygen antibonding orbitals [17] [26].
Mulliken population analysis reveals distinct charge distribution patterns within the molecule [17] [26]. The nitrogen atom in the nitro group carries a positive charge ranging from +0.35 to +0.45 elementary charges, while the nitro oxygen atoms exhibit negative charges between -0.25 and -0.35 elementary charges [17]. The hydroxyl oxygen atoms display more negative charges, typically ranging from -0.45 to -0.55 elementary charges [26].
Table 3: Electronic Properties of 1-(2-Nitrophenyl)-1,2-ethanediol
Electronic Property | Value | Units |
---|---|---|
Highest Occupied Molecular Orbital Energy | -7.1 to -7.3 | eV |
Lowest Unoccupied Molecular Orbital Energy | -1.7 to -1.9 | eV |
Energy Gap | 5.2 to 5.6 | eV |
Ionization Potential | 7.1 to 7.3 | eV |
Electron Affinity | 1.7 to 1.9 | eV |
Dipole Moment | 4.5 to 5.5 | Debye |
Polarizability | 16.5 to 18.0 | Ų |
Global Electrophilicity | 3.6 to 4.0 | eV |
Time-dependent density functional theory calculations predict the primary electronic transition occurs at wavelengths between 254 and 260 nanometers, corresponding to a π→π* transition from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [26] [27]. The oscillator strength for this transition ranges from 0.15 to 0.20, indicating moderate absorption intensity [26].